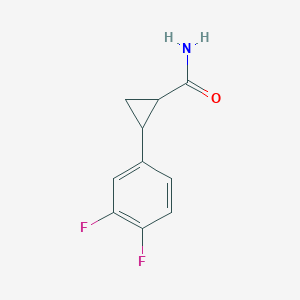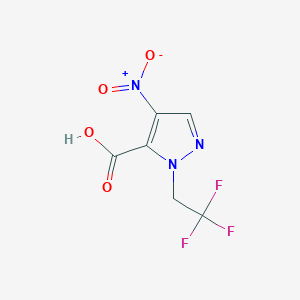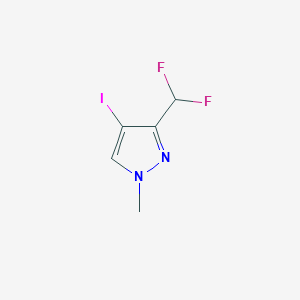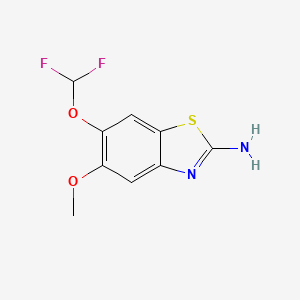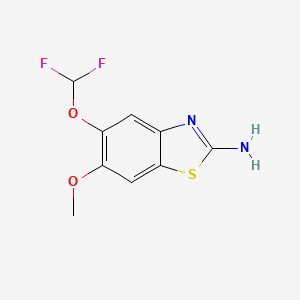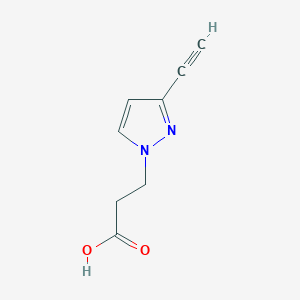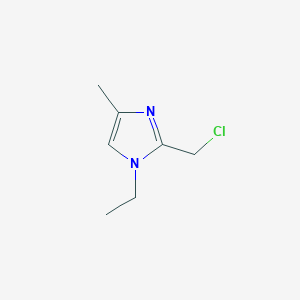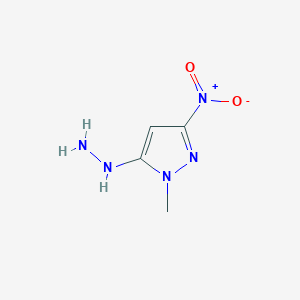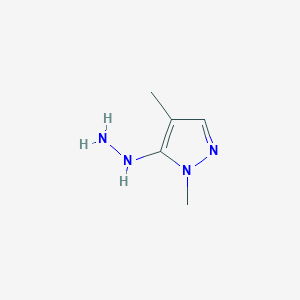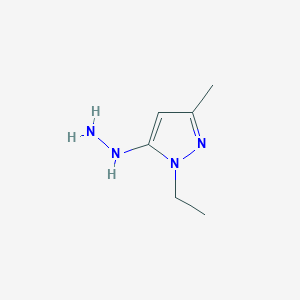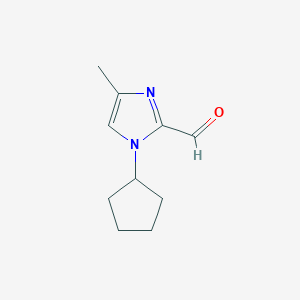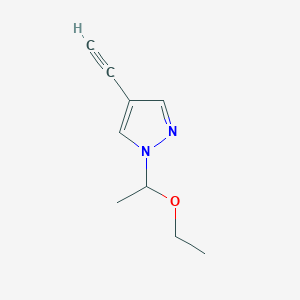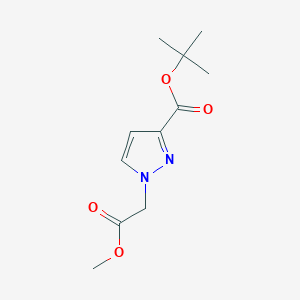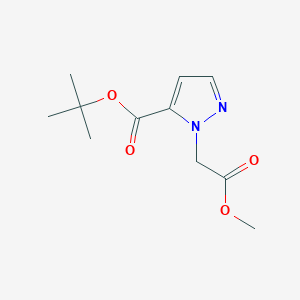![molecular formula C5H5F2N3O3 B8036947 [1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol](/img/structure/B8036947.png)
[1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol is a chemical compound with significant interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method includes the reaction of a pyrazole derivative with a difluoromethylating agent under controlled conditions. The reaction conditions often require the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of metal-based catalysts, such as copper or palladium, can enhance the efficiency of the difluoromethylation reaction, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
[1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted pyrazole compounds, which can be further utilized in various chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of advanced materials .
Mecanismo De Acción
The mechanism of action of [1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the nitro group can participate in redox reactions, influencing the compound’s biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol include other difluoromethylated pyrazoles and nitro-substituted pyrazoles. Examples include:
- [1-(difluoromethyl)-3-nitro-1H-pyrazol-4-yl]methanol
- [1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]ethanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[2-(difluoromethyl)-5-nitropyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O3/c6-5(7)9-3(2-11)1-4(8-9)10(12)13/h1,5,11H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVWQUNBOIWDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])C(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
